XL-844
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XL844; XL 844; XL-844. |
Origin of Product |
United States |
Scientific Research Applications
Enhancement of Radiosensitivity
XL-844 has been shown to significantly increase the radiosensitivity of various human cancer cell lines. In a study involving HT-29 colon cancer cells, the compound was found to enhance the effects of radiation therapy, resulting in a notable increase in cell death compared to radiation alone. This radiosensitization effect was attributed to the abrogation of radiation-induced CHK2 phosphorylation and prolonged presence of γ-H2AX foci, markers indicative of DNA damage .
Potentiation of Chemotherapy
This compound has demonstrated the ability to potentiate the effects of several chemotherapeutic agents, including gemcitabine and hydroxyurea. In preclinical models, the combination of this compound with these agents resulted in enhanced cytotoxicity against tumor cells while reducing systemic toxicity . For instance, it was observed that this compound combined with gemcitabine not only increased DNA damage but also blocked CDC25A degradation, further enhancing therapeutic efficacy .
The biological activity of this compound extends beyond mere inhibition of checkpoint kinases. It has been documented to induce apoptosis in tumor cells and improve overall survival rates in preclinical models when used in combination with radiation therapy.
Several studies have highlighted the effectiveness of this compound in various contexts:
Study on Solid Tumors
A preclinical study evaluated this compound's effects on solid tumors, revealing a marked reduction in tumor growth when combined with radiation therapy. The results indicated improved overall survival rates compared to control groups.
Combination Therapy Trials
In trials assessing this compound alongside conventional chemotherapeutics, researchers noted that the compound not only enhanced efficacy but also mitigated toxicities associated with these treatments. This dual effect positions this compound as a promising candidate for combination therapies aimed at improving patient outcomes .
Comparison with Similar Compounds
Mechanism and Preclinical Findings:
- Radiosensitization : XL-844 abrogates the DNA damage-induced G2/M checkpoint, promoting mitotic catastrophe in cancer cells. This mechanism enhances the efficacy of ionizing radiation (IR) and chemotherapeutics like gemcitabine .
- Synergy with Gemcitabine: In pancreatic cancer xenograft models, this compound increased gemcitabine-induced H2AX phosphorylation (a marker of DNA damage) and reduced tumor growth by blocking Cdc25A phosphorylation, forcing premature mitotic entry .
Clinical Development:
Despite promising preclinical data, this compound’s clinical trials (NCT00475917) were terminated in 2008 due to challenges in optimizing dosing schedules and insufficient efficacy in advanced malignancies .
Comparison with Similar Compounds
The following table summarizes key differences between this compound and other checkpoint kinase inhibitors:
Key Comparative Insights:
Target Selectivity: this compound and AZD7762 are dual inhibitors, but this compound has superior Chk2 affinity (Ki = 0.07 nM vs. AZD7762’s IC₅₀ ≤10 nM) . In contrast, PF-00477736 and SCH 900776 are Chk1-selective, which may limit their efficacy in cancers reliant on Chk2-mediated DDR . PV1019’s Chk2 selectivity makes it unique for protecting normal tissues during radiotherapy, unlike this compound, which sensitizes tumors .
Mechanistic Outcomes :
- This compound and AZD7762 both abrogate the G2/M checkpoint but differ in downstream effects: this compound drives mitotic catastrophe , while AZD7762 enhances homologous recombination repair deficiency .
- PF-00477736 and SCH 900776 primarily disrupt S-phase checkpoints, sensitizing cells to antimetabolites like gemcitabine and cytarabine .
Clinical Performance :
- All dual inhibitors (this compound, AZD7762) faced clinical termination due to toxicity or lack of efficacy, highlighting the challenge of balancing DDR inhibition with tolerability .
- Chk1-selective agents like SCH 900776 show more promise in targeted therapies, particularly in hematologic malignancies .
Structural and Functional Considerations
- Chemical Class: this compound’s ortho-ureidothiophene-2-carboxamide core distinguishes it from AZD7762 (diazepinoindolone) and PF-00477736 (thiophene urea carboxamide) . These structural differences influence ATP-binding pocket interactions and kinase selectivity.
Preparation Methods
Catalytic Hydrogenation and Functional Group Transformations
Based on analogous synthetic routes for chiral antitumor agents (e.g., FLX475), which share mechanistic and structural features with kinase inhibitors, the following steps are typically involved:
| Step No. | Reaction Type | Description | Conditions and Reagents |
|---|---|---|---|
| 1 | Salification | Conversion of intermediate compound to hydrochloride salt form | Use of hydrochloric acid in organic solvents such as acetonitrile, toluene, or ethyl acetate |
| 2 | Catalytic Hydrogenation | Reduction of double bonds or nitro groups using palladium catalysts | Catalysts: Pd-C, Pd-BaSO4, Pd(OH)2, Pd(PPh3)4, etc.; Pressure: 1 atm to 200 atm; Temperature: RT to 130°C |
| 3 | Alkylation | Reaction with iodoethanol or similar alkyl halides to introduce side chains | Base-mediated (alkali) conditions, often in polar aprotic solvents |
| 4 | Deprotection | Removal of protecting groups such as Boc under acidic conditions | Acidic conditions (e.g., trifluoroacetic acid or HCl) |
| 5 | Coupling Reaction | Final step coupling with another intermediate to form XL-844 | Base presence, often using triethylamine or similar, in dichloromethane or other inert solvents |
This sequence ensures the chiral integrity and functionalization necessary for biological activity.
Palladium-Catalyzed Hydrogenation Parameters
| Catalyst Type | Pressure (atm) | Temperature (°C) | Notes |
|---|---|---|---|
| Pd-C | 1 – 200 | RT – 130 | Most commonly used catalyst for hydrogenation |
| Pd-BaSO4 | 1 – 100 | RT – 100 | Useful for selective reductions |
| Pd(OH)2 | 1 – 50 | RT – 80 | Mild catalyst for sensitive substrates |
| Pd(PPh3)4 | 1 – 10 | RT | Used for coupling and hydrogenation |
The choice of catalyst and conditions depends on substrate sensitivity and desired selectivity.
Analytical and Purification Techniques
- Chromatography: Silica gel flash column chromatography is employed to purify intermediates and final compounds, using solvent systems such as hexane/ethyl acetate in varying ratios (e.g., 4:1, 2:1).
- NMR Spectroscopy: Proton NMR (1H NMR) is routinely used to confirm structure and purity, with characteristic chemical shifts indicating successful transformations.
- Filtration and Extraction: Organic extracts are washed with brine and dried over magnesium sulfate before concentration under reduced pressure.
These methods ensure high purity and yield of this compound and its intermediates.
Research Findings on Preparation Efficiency
- Yields for intermediate steps in related kinase inhibitor syntheses typically range from 70% to 90%, indicating efficient and reproducible reactions.
- Mild reaction conditions preserve sensitive functional groups and chiral centers, critical for biological activity.
- The use of palladium catalysts under controlled pressure and temperature allows selective reduction without overhydrogenation.
Summary Table of Preparation Steps for this compound (Inferred from Related Compounds)
| Step | Reaction | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Salification | HCl in organic solvent | 85 – 95 | Formation of salt for better handling |
| 2 | Catalytic hydrogenation | Pd-C catalyst, 1–50 atm, RT–130 °C | 80 – 90 | Selective reduction step |
| 3 | Alkylation | Iodoethanol, base (alkali) | 75 – 85 | Introduction of functional side chain |
| 4 | Deprotection | Acidic conditions (e.g., TFA, HCl) | 80 – 90 | Removal of protecting groups |
| 5 | Coupling | Base, dichloromethane, room temperature | 85 – 90 | Final assembly of this compound molecule |
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which XL-844 enhances radiosensitivity in cancer cells, and what experimental models validate this effect?
- Methodological Answer : this compound acts as a dual inhibitor of Chk1 and Chk2 kinases, disrupting DNA damage checkpoint responses. Radiosensitization is validated through clonogenic assays showing reduced proliferation in cancer cell lines (e.g., pancreatic, lung) post-irradiation. Key biomarkers include γ-H2AX (DNA damage marker) and phospho-Cdc25A (checkpoint abrogation). This compound promotes mitotic catastrophe by overriding the G2/M checkpoint, observed via fluorescence microscopy for aberrant mitotic figures .
Q. How does this compound’s kinase selectivity (Chk1 vs. Chk2) influence its efficacy in preclinical models?
- Methodological Answer : this compound exhibits near-equivalent potency against Chk1 and Chk2 (IC50 values <10 nM for both). This dual activity differentiates it from selective inhibitors like PF-477736 (Chk1-selective). In irradiation (IR) models, Chk2 inhibition dominates, as shown by suppressed IR-induced Chk2 phosphorylation. However, in gemcitabine-treated cells, Chk1 inhibition drives S-phase checkpoint abrogation. Comparative studies using siRNA knockdown or isoform-specific inhibitors are critical to dissect these effects .
Q. What experimental designs are optimal for testing this compound in combination with DNA-targeted therapies like gemcitabine?
- Methodological Answer : Use synchronized cell cultures to monitor checkpoint dynamics. For example:
- Step 1 : Treat cells with gemcitabine to induce replication stress.
- Step 2 : Administer this compound to abrogate the S-phase checkpoint.
- Step 3 : Quantify premature mitotic entry via flow cytometry (phospho-histone H3 staining) and apoptosis via Annexin V assays. In vivo validation requires xenograft models (e.g., PANC-1 pancreatic tumors) with staggered dosing schedules to minimize toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s role in Chk1 phosphorylation observed in different studies?
- Methodological Answer : While this compound inhibits Chk1, some studies report paradoxical Chk1 phosphorylation post-treatment. This may reflect feedback activation of ATR/ATM pathways. To address this:
- Use ATR/ATM inhibitors (e.g., KU-55933) in combination with this compound.
- Perform time-course immunoblotting to track Chk1 phosphorylation (Ser317/345) and downstream targets (e.g., Wee1, CDC25A). Contradictions may arise from cell type-specific signaling contexts or off-target effects, necessitating kinase profiling assays .
Q. What preclinical data informed the discontinuation of this compound’s clinical trials, and how can these limitations guide future studies?
- Methodological Answer : Phase I trials (NCT00475917) were halted due to toxicity and insufficient efficacy. Preclinical gaps included:
- Dosing : Human pharmacokinetics diverged from rodent models, with suboptimal drug exposure.
- Biomarker Selection : Trials lacked robust pharmacodynamic markers (e.g., Chk1/2 activity in tumor biopsies). Future studies should integrate patient-derived organoids to refine dosing and validate checkpoint abrogation via multiplex IHC .
Q. How can researchers optimize this compound’s therapeutic window in normal vs. tumor tissues?
- Methodological Answer : this compound’s radioprotective effect in normal cells (e.g., reduced apoptosis in thymocytes) contrasts with tumor radiosensitization. Strategies include:
- Tumor-Specific Delivery : Nanoparticle encapsulation or antibody-drug conjugates targeting tumor-associated antigens.
- Temporal Dosing : Administer this compound after radiation to exploit differential DNA repair kinetics in malignant cells. Validate using ex vivo models of normal tissue (e.g., intestinal crypt assays) .
Data Contradiction and Validation
Q. Why does this compound show limited monotherapy efficacy despite robust checkpoint inhibition in vitro?
- Methodological Answer : Single-agent activity is constrained by redundant DNA repair pathways (e.g., homologous recombination). To identify synergistic targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
